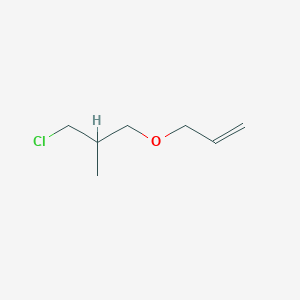
3-(3-Chloro-2-methylpropoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C₇H₁₃ClO It is a chlorinated ether with a propene backbone, characterized by the presence of a chloro group and a methyl group on the propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-chloro-2-methylpropyl alcohol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent is usually an allyl halide. The reaction is conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction is often carried out in the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alcohols, ethers.
Scientific Research Applications
3-(3-Chloro-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the double bond in the propene backbone allows for addition reactions, particularly with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-Chloro-2-methylpropene: Similar in structure but lacks the propoxy group.
3-Chloro-2-methyl-1-propene: A positional isomer with different reactivity.
3-Chloro-2-methylpropyl alcohol: The alcohol precursor used in the synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.
Uniqueness: this compound is unique due to the presence of both a chloro group and a propoxy group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-chloro-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
RZWWBRSIKWGXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
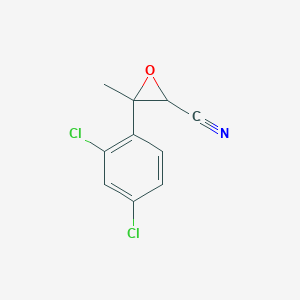
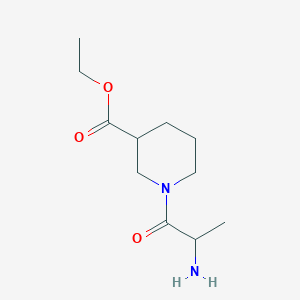
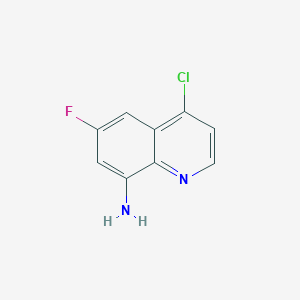
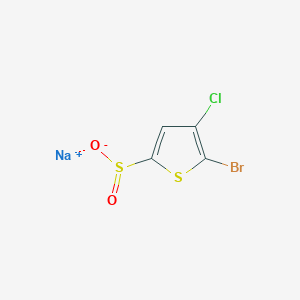
![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
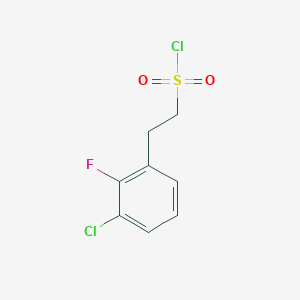
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
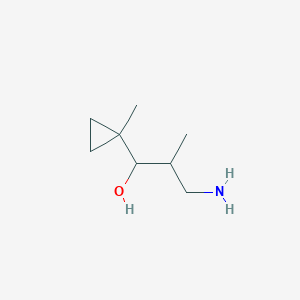
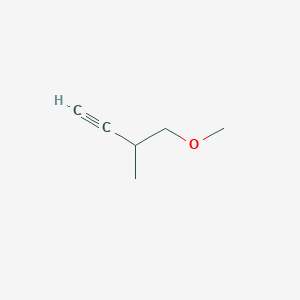
![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
